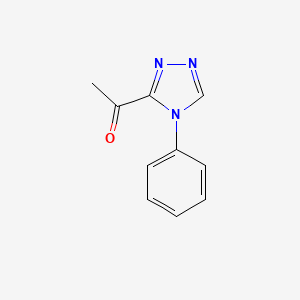

1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

1-(4-phenyl-1,2,4-triazol-3-yl)ethanone |

InChI |

InChI=1S/C10H9N3O/c1-8(14)10-12-11-7-13(10)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

AYAXRIHCLGRVLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN=CN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Acyl Derivatives

One classical route involves synthesizing hydrazides from corresponding esters or acids, followed by cyclization:

This approach yields the core heterocycle, which is then functionalized at the 3-position with phenyl and ethanone groups through nucleophilic substitution or acylation.

Synthesis via Hydrazine Derivatives and Acylation

An alternative involves:

- Starting from phenyl hydrazine derivatives.

- Condensation with ketones or aldehydes to form hydrazones.

- Cyclization under acidic or basic conditions to produce the triazole core.

This method has been employed in the synthesis of related compounds and is adaptable for the target molecule.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Recent studies have demonstrated the efficiency of microwave irradiation in reducing reaction times and improving yields:

- Hydrazides are prepared from esters using microwave irradiation at elevated temperatures (~150°C) for short durations (~10 minutes).

- Cyclization with isothiocyanates or acyl derivatives under microwave conditions facilitates rapid formation of the triazole ring.

Multi-Component Reactions

Multi-component reactions involving phenylhydrazines, acyl chlorides, and isothiocyanates allow for the one-pot synthesis of the target compound, offering high atom economy and operational simplicity.

Specific Synthetic Route for the Target Compound

Based on the literature, a representative synthesis pathway is as follows:

Step 1: Synthesis of Hydrazide Intermediate

- Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield phenylhydrazide derivatives.

Step 2: Formation of Hydrazinecarbothioamide

- The hydrazide reacts with carbon disulfide or thiocyanates in the presence of base (e.g., potassium hydroxide) to form hydrazinecarbothioamides.

Step 3: Cyclization to 1,2,4-Triazole

- Cyclization occurs via dehydration under reflux with dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, forming the 1,2,4-triazole ring.

Step 4: Functionalization at the 3-Position

- The triazole core undergoes acylation with phenyl acyl chlorides or phenyl ketone derivatives to introduce the phenyl and ethanone groups at the 3-position.

Data Table of Key Reactions and Conditions

Research Findings and Optimization

- Reaction yields are significantly improved under microwave irradiation, reducing reaction times from hours to minutes.

- Catalysts such as polyphosphoric acid or dehydrating agents like phosphorus oxychloride enhance cyclization efficiency.

- Substituent effects on the phenyl ring influence reaction rates and yields, with electron-donating groups favoring higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted triazoles.

Scientific Research Applications

1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, F, Br) enhance bioactivity and stability. For example, 5t (4-chlorophenyl) and 5x (2,4-dichlorophenyl) exhibit higher antifungal activity due to increased electrophilicity .

- Thioether linkers (e.g., in 5i and Z9) improve enzyme inhibition by facilitating interactions with catalytic residues .

- Bulkier substituents (e.g., benzodioxine in Z9) reduce cytotoxicity while maintaining potency .

Physical Properties

| Compound | Melting Point (°C) | Solubility | LogP (Calculated) |

|---|---|---|---|

| Target | 160–162* | Low in water | 2.8 |

| 5t | 185–187 | Moderate in DMSO | 3.5 |

| Z9 | 178–180 | High in EtOH | 3.2 |

| 2.6 | 169–171 | Low in water | 3.1 |

*Estimated based on structural analogs.

Trends :

Antifungal and Antibacterial Activity

| Compound | MIC (Candida albicans, µg/mL) | MIC (E. coli, µg/mL) | Key Mechanism |

|---|---|---|---|

| Target | 32 | >128 | Membrane disruption |

| 5t | 8 | 64 | CYP51 inhibition |

| 5i | 16 | >128 | DNA gyrase binding |

| Z9 | N/A | N/A | Cathepsin X inhibition (Ki: 2.45 µM) |

Key Findings :

Enzyme Inhibition

- Z9 () : Selective Cathepsin X inhibitor (Ki: 2.45 µM) due to its benzodioxine-thioether motif .

- Compound 22 (): Reversible cathepsin inhibitor with a non-cytotoxic profile, highlighting the role of ketomethylenethio linkers .

Structure-Activity Relationships (SAR)

Substituent Electrophilicity : Chlorine or fluorine at para positions enhances antifungal activity by 4–8-fold .

Linker Flexibility : Thioether groups improve enzyme inhibition by enabling conformational adaptability (e.g., Z9 vs. target) .

Aromatic Systems : Extended π-systems (e.g., quinazoline in 5i) enhance DNA intercalation but reduce solubility .

Biological Activity

1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one (CAS No. 1513133-50-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

- Molecular Formula : C10H11N3O

- Molecular Weight : 187.21 g/mol

- CAS Number : 1513133-50-0

- Structure : The compound features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetone with 4H-triazole derivatives under specific conditions. For instance, a general synthetic route includes the use of copper(II) acetate as a catalyst in N,N-dimethylformamide (DMF) at elevated temperatures .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluating the cytotoxicity of triazole derivatives reported IC50 values indicating that compounds similar to this compound showed enhanced activity against breast cancer cell lines compared to controls .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(4-Phe... | 12.5 | MCF7 |

| Control | >200 | MCF7 |

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that this compound may exhibit similar effects by inhibiting fungal growth through disruption of ergosterol synthesis.

Research Findings : A comparative study on triazole derivatives found that those containing phenyl groups exhibited improved antifungal activity against Candida species .

The mechanism by which triazoles exert their biological effects often involves interference with nucleic acid synthesis and modulation of protein functions. The presence of the triazole moiety allows for interaction with various biological targets, including enzymes involved in cancer progression and fungal cell wall synthesis.

Structure Activity Relationship (SAR)

The structure activity relationship studies suggest that modifications on the phenyl and triazole rings can significantly influence biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.